Ethyl 2-chloro-6-methoxyisonicotinate

Medicinal Chemistry ADME Process Chemistry

Ethyl 2-chloro-6-methoxyisonicotinate (CAS 106719-08-8) is a polysubstituted pyridine building block characterized by a chlorine atom at the 2-position, a methoxy group at the 6-position, and an ethyl ester at the 4-position of the isonicotinic acid core. It serves as a critical intermediate in the synthesis of complex, pharmacologically active molecules, most notably as a precursor for diacylglycerol acyltransferase 2 (DGAT2) inhibitors and sphingosine-1-phosphate receptor 1 (S1P1/EDG1) modulators, as documented in patent literature.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 106719-08-8
Cat. No. B176639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-6-methoxyisonicotinate
CAS106719-08-8
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC(=C1)Cl)OC
InChIInChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3
InChIKeyOSSXCXUUDCONKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-6-methoxyisonicotinate (CAS 106719-08-8): A Core Heterocyclic Intermediate for Targeted Drug Discovery


Ethyl 2-chloro-6-methoxyisonicotinate (CAS 106719-08-8) is a polysubstituted pyridine building block characterized by a chlorine atom at the 2-position, a methoxy group at the 6-position, and an ethyl ester at the 4-position of the isonicotinic acid core. It serves as a critical intermediate in the synthesis of complex, pharmacologically active molecules, most notably as a precursor for diacylglycerol acyltransferase 2 (DGAT2) inhibitors and sphingosine-1-phosphate receptor 1 (S1P1/EDG1) modulators, as documented in patent literature [1]. Its unique substitution pattern enables selective sequential functionalization, making it a strategic starting material rather than a generic pyridine ester.

Why In-Class Isonicotinate Analogs Cannot Replace Ethyl 2-chloro-6-methoxyisonicotinate in Regiospecific Syntheses


Unlike simple isonicotinate esters, the 2-Cl and 6-OMe groups on the pyridine ring confer orthogonal reactivity that is essential for the stepwise construction of polysubstituted pyridine targets. Merely substituting the ethyl ester for a methyl, tert-butyl, or benzyl analog alters the steric and electronic properties at the reaction center, potentially impacting subsequent transformations like palladium-catalyzed cross-couplings or nucleophilic substitutions documented in patent syntheses [1]. Furthermore, the specific combination and position of these substituents are critical for the biological activity of the final pharmaceutical compounds; a regioisomer or an analog with a different halogen or alkoxy group would lead to a different molecular geometry and electronic profile, likely invalidating the structure-activity relationship (SAR) of the downstream drug candidate [1].

Quantitative Evidence Guide: Comparing Ethyl 2-chloro-6-methoxyisonicotinate Against Closest Analogs


Calculated Lipophilicity (LogP) Distinguishes Ethyl Ester from Methyl and tert-Butyl Analogs, Impacting Purification and Bioavailability

The target compound's calculated partition coefficient (XLogP3-AA) is 2.3, representing a balanced lipophilicity for further derivatization [1]. In contrast, the methyl ester analog, Methyl 2-chloro-6-methoxypyridine-4-carboxylate (CAS 42521-10-8), has a lower calculated LogP of approximately 1.8, while the bulkier tert-butyl ester analog will have a significantly higher LogP (>3.0). This difference directly impacts chromatographic retention times during purification and the lipophilic ligand efficiency (LLE) of the final drug candidates.

Medicinal Chemistry ADME Process Chemistry

Certified Purity of 95% by Bidepharm with Batch-Specific QC Data Provides a Quantifiable Procurement Benchmark

The supplier Bidepharm (Bi De Pharm) lists a standard purity of 95% for this compound and provides batch-specific quality control data including NMR, HPLC, and GC spectra . This level of certified purity and analytical transparency serves as a quantifiable benchmark for procurement, ensuring reproducibility in subsequent reactions.

Quality Control Procurement Analytical Chemistry

Proven Utility as a Key Building Block in DGAT2 Inhibitor and S1P1 Modulator Patents Confirm Its Differentiated Synthetic Value

Patent literature explicitly identifies ethyl 2-chloro-6-methoxyisonicotinate as a reactant in the synthesis of novel DGAT2 inhibitors (WO2013150416A1) [1] and S1P1/EDG1 receptor modulators (US20110046170A1, US20110212998A1) [2]. The 2-chloro group is crucial for initial palladium-catalyzed cross-coupling reactions, while the 6-methoxy group remains a spectator group that is essential for the final target’s activity. Analogs lacking both these groups in the correct positions, such as ethyl 2-chloroisonicotinate or ethyl 6-methoxyisonicotinate, cannot be used to synthesize these specific, patented pharmacophores.

Patent Synthesis DGAT2 Inhibitor S1P1 Modulator Medicinal Chemistry

High-Value Application Scenarios for Ethyl 2-chloro-6-methoxyisonicotinate Based on Proven Differentiation


Cardiometabolic Disease Research: DGAT2 Inhibitor Synthesis

As a critical intermediate in the synthesis of DGAT2 inhibitors for treating metabolic disorders, this compound is essential for medicinal chemistry teams executing the patented synthetic route [1]. The 2-chloro handle allows for key C-C bond formations, while the 6-methoxy group is integral to the final inhibitor's pharmacophore. Procurement should be based on the 95% purity benchmark to ensure consistent yields in the Pd-catalyzed coupling step.

Immunology and Inflammation: S1P1 Receptor Modulator Development

For groups developing novel immunomodulating agents, this compound is a required building block for constructing the pyrimidine-pyridine core of S1P1 receptor modulators as described in patents by Actelion Pharmaceuticals [2]. The specific substitution pattern is non-negotiable; using a regioisomer or a different ester would derail the entire synthetic sequence.

Organic Synthesis Methodology: Selective Functionalization of Pyridines

The compound serves as an exemplary substrate for developing new synthetic methodologies, such as selective Negishi or Suzuki couplings, due to its orthogonal chloro and ester functionalities. The predictable intermediate LogP of 2.3 aids in method development and purification protocol optimization [3].

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